molecular formula C24H28N6O2S B2667878 N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1358560-71-0

N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2667878
CAS RN: 1358560-71-0
M. Wt: 464.59
InChI Key: IOSVTDKKFKTTDO-UHFFFAOYSA-N
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Description

N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H28N6O2S and its molecular weight is 464.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of tetrahydrobenzothienotriazolopyrimidine, closely related to N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide, possess significant antimicrobial properties. For instance, a study revealed that certain synthesized derivatives exhibited potent antimicrobial activity against organisms like C. albicans, S. aureus, and P. aeruginosa (Soliman et al., 2009). Another research highlighted the synthesis of novel derivatives that showed substantial antibacterial activity against various bacteria, including Gram-negative and Gram-positive strains (Kumari et al., 2017).

Antitumor and Insecticidal Applications

In addition to antimicrobial effects, compounds with a similar molecular structure have been investigated for their antitumor and insecticidal properties. For instance, an unusual Dimroth rearrangement in the synthesis process of certain derivatives led to compounds with strong antiproliferative activity, highlighting their potential as antitumor agents (Lauria et al., 2013). Additionally, derivatives of the compound have been evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, showing promising results (Fadda et al., 2017).

Synthetic Transformations and Novel Compounds

The compound and its derivatives are also significant in synthetic chemistry. They serve as key intermediates in the synthesis of various heterocyclic compounds. For example, novel transformations of amino and carbonyl/nitrile groups in the Gewald thiophenes were explored for thienopyrimidine synthesis, leading to new compounds (Pokhodylo et al., 2010). The synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents demonstrates the versatility of these compounds in creating new therapeutic agents (El Azab & Abdel-Hafez, 2015).

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2S/c1-4-28(5-2)16-10-11-18(15(3)12-16)26-20(31)13-30-24(32)29-14-25-23-21(22(29)27-30)17-8-6-7-9-19(17)33-23/h10-12,14H,4-9,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSVTDKKFKTTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

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